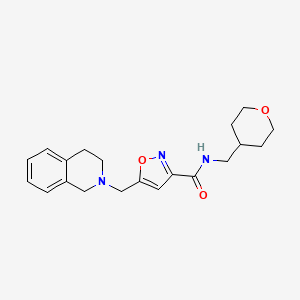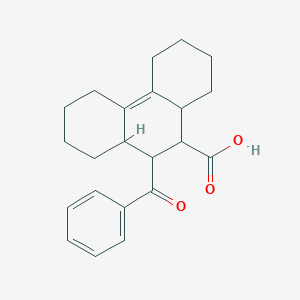
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid, also known as 9-Phenanthrenecarboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications.
Mecanismo De Acción
The mechanism of action of 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid is not fully understood. However, it has been suggested that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. Its antitumor properties are believed to be due to its ability to induce apoptosis in cancer cells. Its antiviral properties are thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been suggested that it may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its neuroprotective effects and how it could be used to treat these conditions. Another area of interest is its potential use in the development of new anti-inflammatory, antitumor, and antiviral drugs. Research on the mechanism of action of this compound could also lead to the development of new therapeutic targets for these conditions. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound.
Conclusion
In conclusion, 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid is a promising compound that has potential applications in various scientific fields. Its anti-inflammatory, antitumor, and antiviral properties make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid can be synthesized through several methods. One of the most common methods is the reduction of 9-phenanthrenecarboxylic acid using a reducing agent such as lithium aluminum hydride. This method yields a high purity product with a yield of around 80%.
Aplicaciones Científicas De Investigación
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c23-21(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)22(24)25/h1-3,8-9,17-20H,4-7,10-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWBQLNOCXTUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3C(C(C2C1)C(=O)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-9-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)
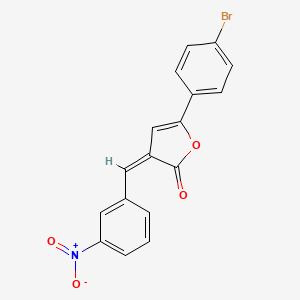
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)
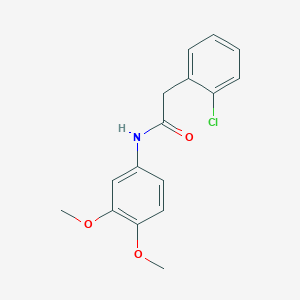
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)
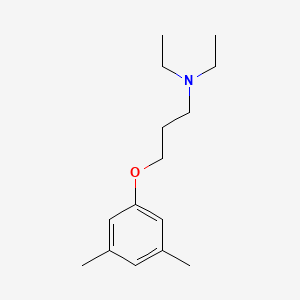
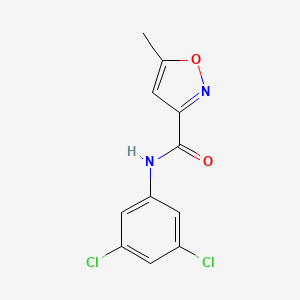


![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)

